molecular formula C₂₅H₃₃N₅O₇ B058133 2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid CAS No. 163136-31-0

2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid

Cat. No. B058133
M. Wt: 515.6 g/mol
InChI Key: MSWRFBPAGLGJCX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid is a natural product found in Aster tataricus with data available.

Scientific Research Applications

Synthesis and Chemical Properties

A significant aspect of the compound's research pertains to its synthesis and analysis of its chemical properties. The synthesis of 3,4-disubstituted aminobutyric acids, which are structurally related to the compound , has been explored due to their pharmacological activity. Various methods, characterized by different equipment requirements, steps, and yields, are employed for the synthesis of substituted aminobutyric acids. Acid hydrolysis of oxopyrrolidinecarboxylic acids has been highlighted as a method that is experimentally simple and ensures direct preparation of targeted γ-aminobutyric acid hydrochlorides in quite satisfactory yields (Vasil'eva et al., 2016).

Biochemical and Pharmacological Research

The compound and its related analogs have been studied in the context of biochemical and pharmacological research. Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid have been investigated, with the molecule's amino and carboxy terminal groups being exploited for the preparation of tetrazole-containing derivatives. These compounds are of interest due to their potential pharmacological activity (Putis et al., 2008).

Furthermore, compounds such as 4-Phenylbutanoyl-aminoacyl-2(S)-tetrazolylpyrrolidines have been studied as prolyl oligopeptidase inhibitors, showing potency that exceeds expectations based on the assumption that the tetrazole group would be a bioisostere of the carboxylic acid group. These compounds also demonstrated an ability to decrease α-synuclein dimerization, indicating potential therapeutic applications (Kilpeläinen et al., 2019).

Structural Analysis and Material Science

In the realm of material science and structural analysis, the synthesis and crystal structures of various amino acid conjugates, including those structurally related to the compound , have been characterized. These studies provide insights into the formation of hydrogen-bonded structures and the intermolecular interactions of these compounds, contributing to the understanding of their potential applications in material science (Karmakar et al., 2014).

properties

IUPAC Name

2-[[3-[[3-hydroxy-2-[2-(1H-pyrrole-2-carbonylamino)butanoylamino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWRFBPAGLGJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(CO)C(=O)NC(CC(=O)NC(CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936792
Record name 3,13-Diethyl-4,7,11-trihydroxy-6-(hydroxymethyl)-1-oxo-9-phenyl-1-(1H-pyrrol-2-yl)-2,5,8,12-tetraazatetradeca-4,7,11-trien-14-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid

CAS RN

163136-31-0
Record name Asterinin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163136310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,13-Diethyl-4,7,11-trihydroxy-6-(hydroxymethyl)-1-oxo-9-phenyl-1-(1H-pyrrol-2-yl)-2,5,8,12-tetraazatetradeca-4,7,11-trien-14-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid
Reactant of Route 2
2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid
Reactant of Route 3
2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid
Reactant of Route 4
2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid
Reactant of Route 5
2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid
Reactant of Route 6
2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid

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